molecular formula C20H18F4N4O B2694725 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone CAS No. 383148-66-1

1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

Cat. No.: B2694725
CAS No.: 383148-66-1
M. Wt: 406.385
InChI Key: JQSPEWXUWICNDC-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzimidazole and piperazine intermediates. The reaction conditions often include:

    Formation of Benzimidazole Intermediate: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Substitution Reaction: The benzimidazole intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.

    Formation of Piperazine Intermediate: The piperazine ring is synthesized by reacting a suitable amine with a dihaloalkane.

    Coupling Reaction: The final step involves coupling the fluorophenyl-substituted piperazine with the trifluoromethyl-substituted benzimidazole under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethyl groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone can be compared with similar compounds such as:

    1-[4-(4-Chlorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    1-[4-(4-Fluorophenyl)piperazino]-2-[2-(methyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: This compound has a methyl group instead of a trifluoromethyl group, which can influence its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N4O/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)18(29)13-28-17-4-2-1-3-16(17)25-19(28)20(22,23)24/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSPEWXUWICNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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